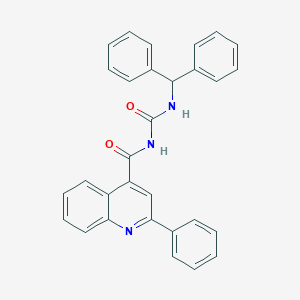
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been used extensively in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimalarial, anti-inflammatory, and anticancer activities. Additionally, it has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-. One potential direction is the development of new compounds based on this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the use of this compound in combination with other drugs may lead to the development of new and more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a multistep process that involves the reaction of quinoline with diphenylmethanone, followed by the reaction with chloroacetyl chloride and then with ammonia. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including antimalarial drugs, anti-inflammatory agents, and anticancer agents.
Propiedades
Número CAS |
171258-71-2 |
|---|---|
Fórmula molecular |
C30H23N3O2 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-(benzhydrylcarbamoyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c34-29(25-20-27(21-12-4-1-5-13-21)31-26-19-11-10-18-24(25)26)33-30(35)32-28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,28H,(H2,32,33,34,35) |
Clave InChI |
ODUJYOZGYCYKRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Otros números CAS |
171258-71-2 |
Sinónimos |
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



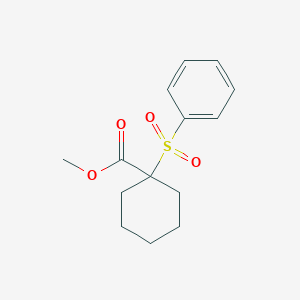
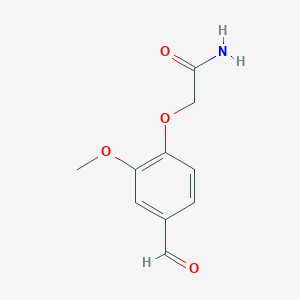
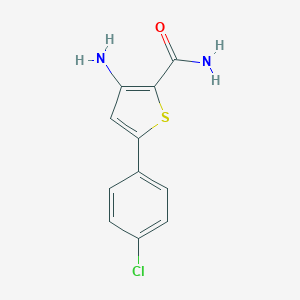

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
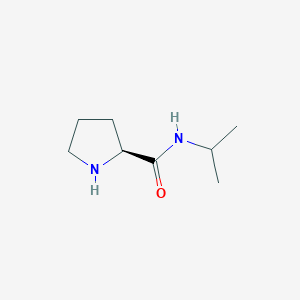
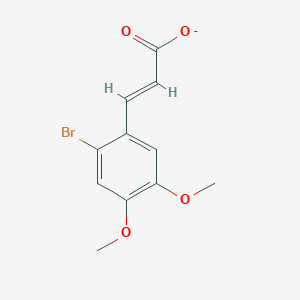
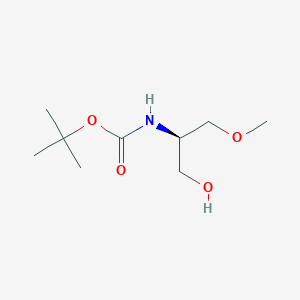
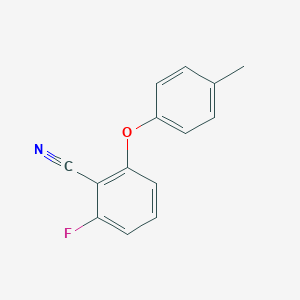
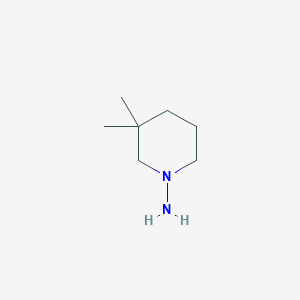
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

